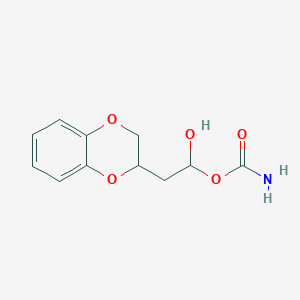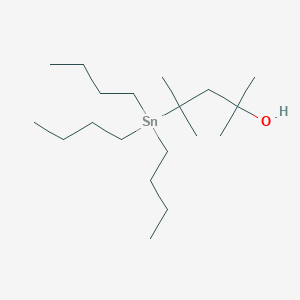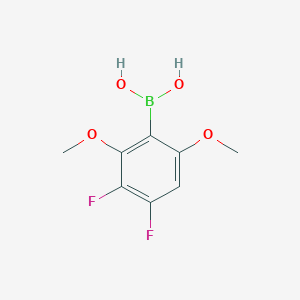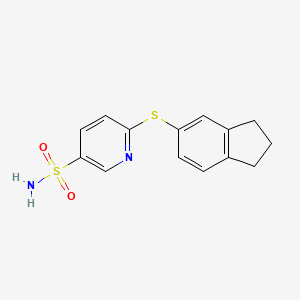
2-Acetyl-3-aminobut-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-3-aminobut-2-enenitrile is an organic compound with the molecular formula C6H8N2O It is a derivative of butenenitrile and contains both an acetyl and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Acetyl-3-aminobut-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of acetylacetone with cyanoacetamide under basic conditions. The reaction typically proceeds as follows:
Reactants: Acetylacetone and cyanoacetamide.
Catalyst: A base such as sodium ethoxide.
Solvent: Ethanol.
Conditions: The mixture is heated under reflux for several hours.
Another method involves the cyclocondensation of acetyl pyruvates with enamines . This method is valuable for synthesizing pyridines with acceptor substituents in positions 3 and 5 of the nucleus.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-3-aminobut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces nitriles and amides.
Reduction: Produces primary amines.
Substitution: Produces substituted amines or amides depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Acetyl-3-aminobut-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of new pharmaceuticals.
Industry: Used in the production of dyes and pigments due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of 2-acetyl-3-aminobut-2-enenitrile involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. Additionally, the acetyl group can undergo nucleophilic attack, leading to the formation of various derivatives. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
2-Acetyl-3-aminobut-2-enenitrile can be compared with other similar compounds, such as:
3-Aminocrotononitrile: Similar structure but lacks the acetyl group.
Ethyl 3-aminocrotonate: Contains an ester group instead of an acetyl group.
3-Aminobut-2-enenitrile: Similar structure but without the acetyl group
Uniqueness
The presence of both an acetyl and an amino group in this compound makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the compound’s ability to form stable complexes with metals enhances its utility in industrial applications.
Propiedades
Número CAS |
1113-72-0 |
|---|---|
Fórmula molecular |
C6H8N2O |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
(E)-2-acetyl-3-aminobut-2-enenitrile |
InChI |
InChI=1S/C6H8N2O/c1-4(8)6(3-7)5(2)9/h8H2,1-2H3/b6-4+ |
Clave InChI |
RDRVJVHEWGXCLC-GQCTYLIASA-N |
SMILES isomérico |
C/C(=C(/C#N)\C(=O)C)/N |
SMILES canónico |
CC(=C(C#N)C(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Pyrrolidin-1-yl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14145823.png)

![2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate](/img/structure/B14145842.png)



![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid](/img/structure/B14145859.png)
![N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14145860.png)

![2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B14145870.png)

![3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14145878.png)
![2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14145880.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methoxy-phenyl)-hydrazono]-propan-2-one](/img/structure/B14145889.png)
